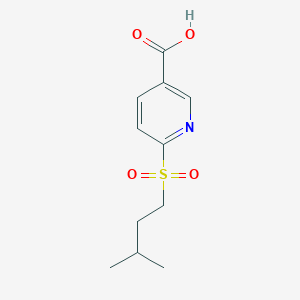
6-(Isopentylsulfonyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isopentylsulfonyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a sulfonyl group attached to the nicotinic acid ring, specifically at the 6th position, with an isopentyl group attached to the sulfonyl group. Nicotinic acid derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopentylsulfonyl)nicotinic acid typically involves the sulfonation of nicotinic acid followed by the introduction of the isopentyl group. One common method involves the reaction of nicotinic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate. This intermediate is then reacted with isopentyl alcohol in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves large-scale chemical synthesis using readily available starting materials. The process typically includes steps such as sulfonation, esterification, and purification to obtain the final product with high purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production to ensure cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
6-(Isopentylsulfonyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted nicotinic acid derivatives .
Aplicaciones Científicas De Investigación
6-(Isopentylsulfonyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cardiovascular and metabolic disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 6-(Isopentylsulfonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid (niacin): A well-known vitamin with lipid-lowering effects.
Nicotinamide: A form of vitamin B3 with different pharmacological properties.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular metabolism.
Uniqueness
6-(Isopentylsulfonyl)nicotinic acid is unique due to the presence of the isopentylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and bioavailability, making it a valuable candidate for various applications .
Propiedades
Fórmula molecular |
C11H15NO4S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
6-(3-methylbutylsulfonyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)5-6-17(15,16)10-4-3-9(7-12-10)11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Clave InChI |
GQKOLSXBJJVQQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
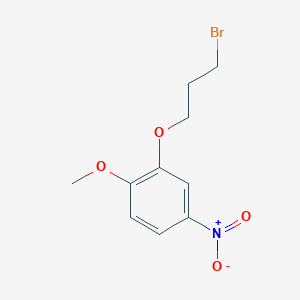

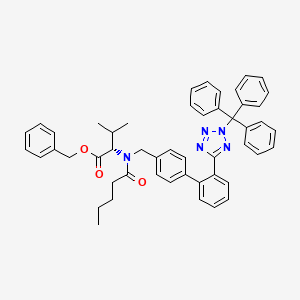

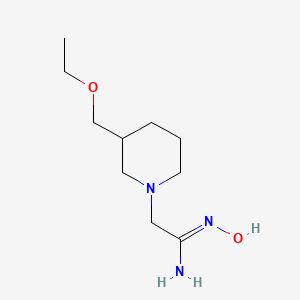
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)

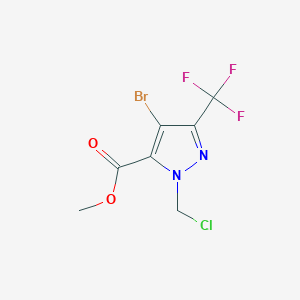
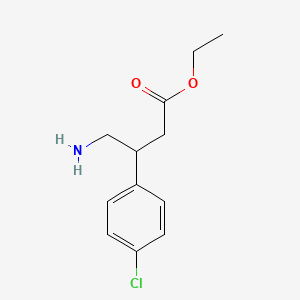
![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)
